molecular formula C10H8F3NO3 B116784 (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine CAS No. 155894-96-5

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Cat. No.: B116784
CAS No.: 155894-96-5
M. Wt: 247.17 g/mol
InChI Key: AFPBGEGBLXHXNY-ZETCQYMHSA-N
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Description

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a trifluoroacetyl group, and a glycine backbone, making it a unique molecule with distinct chemical properties. Its chiral nature allows it to exist in two enantiomeric forms, with the (S)-(+)-enantiomer being the focus of this article.

Scientific Research Applications

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine typically involves the protection of the amino group of glycine, followed by the introduction of the phenyl and trifluoroacetyl groups. One common method involves the use of N-protected glycine derivatives, which are then subjected to acylation reactions to introduce the trifluoroacetyl group. The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production. The choice of reagents and reaction conditions is critical to achieving high enantiomeric purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenolic derivatives, amines, and various acylated compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, while the phenyl group contributes to its overall stability and reactivity. The glycine backbone allows for easy incorporation into peptides and proteins, facilitating its use in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is unique due to the combination of its phenyl and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBGEGBLXHXNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155894-96-5
Record name (+)-N-Trifluoroacetyl-L-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of DL-phenylglycine (15.1 g, 0.10 mol) in methanol is treated with triethylamine (10.1 g, 0.10 mol) and ethyl trifluoroacetate (17.8 g, 0.125 mol), stirred at room temperature for 72 hours, diluted with methanol and treated with Dowex 50× acidic resin. The reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo to give a pale yellow solid which is recrystallized from 1,2-dichloroethane to give the title product as white needles, 10.5 g (42% yield), mp 155-157° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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